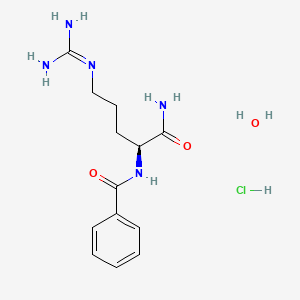
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
DATH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug delivery agent. In organic synthesis, DATH has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and amino acids. In biochemistry, DATH has been used as a catalyst in the synthesis of a variety of compounds, including amino acids and peptides. In drug delivery, DATH has been used as a carrier for small molecules and macromolecules, such as peptides and proteins.
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways, such as glycolysis and acetyl-CoA assimilation .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and eliminated primarily in the feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have neuroprotective actions against oxidative stress-induced toxicity on neuronal-like cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DATH in lab experiments include its solubility in aqueous solutions, its stability in aqueous solutions, and its ability to act as a catalyst in a variety of organic synthesis and biochemistry reactions. The limitations of using DATH in lab experiments include its corrosive nature, its potential to cause irritation to the skin and eyes, and its potential to cause environmental damage if it is not disposed of properly.
Orientations Futures
For the use of DATH include its use as a drug delivery agent, its use in the synthesis of novel compounds, and its use in the development of new catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of DATH, as well as its potential environmental impacts.
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPFTSMNUPXIB-NDXJVULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712384 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033712-94-5 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3021785.png)











